8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-((2-(DIMETHYLAMINO)ET)AMINO)-3-METHYL-7-OCTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a synthetic compound belonging to the purine family This compound is characterized by its unique structure, which includes a dimethylamino group, a methyl group, and an octyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-(DIMETHYLAMINO)ET)AMINO)-3-METHYL-7-OCTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps. One common method is the alkylation of a purine derivative with an appropriate alkylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-((2-(DIMETHYLAMINO)ET)AMINO)-3-METHYL-7-OCTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
8-((2-(DIMETHYLAMINO)ET)AMINO)-3-METHYL-7-OCTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-((2-(DIMETHYLAMINO)ET)AMINO)-3-METHYL-7-OCTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signaling.
Uniqueness
8-((2-(DIMETHYLAMINO)ET)AMINO)-3-METHYL-7-OCTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific structural features, such as the presence of a dimethylamino group and an octyl chain. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H32N6O2 |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
8-[2-(dimethylamino)ethylamino]-3-methyl-7-octylpurine-2,6-dione |
InChI |
InChI=1S/C18H32N6O2/c1-5-6-7-8-9-10-12-24-14-15(23(4)18(26)21-16(14)25)20-17(24)19-11-13-22(2)3/h5-13H2,1-4H3,(H,19,20)(H,21,25,26) |
InChI Key |
LWHHPXLQNQIRTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1NCCN(C)C)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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